Product packaging for Lupiwighteone(Cat. No.:CAS No. 104691-86-3)

Lupiwighteone

Cat. No.: B192169
CAS No.: 104691-86-3
M. Wt: 338.4 g/mol
InChI Key: YGCCASGFIOIXIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Isoflavones in Natural Product Chemistry

Isoflavones are a subclass of flavonoids, which are polyphenolic compounds widely distributed in the plant kingdom. oregonstate.eduzoe.com Structurally, isoflavones are distinguished from other flavonoids by the position of their B-ring, which is attached to the C3 carbon of the C-ring instead of the C2 carbon. This structural arrangement is crucial to their biological function.

In nature, isoflavones are most abundantly found in legumes, particularly soybeans (Glycine max), which can contain 1.2 to 4.2 mg per gram of dry weight. nih.gov Other sources include red clover, chickpeas, and peanuts. zoe.comnih.gov Within the plant, they often exist as glycosides, meaning they are attached to a sugar molecule. oregonstate.edu These glycosides, such as daidzin (B1669773) and genistin, can be converted to their aglycone forms (daidzein, genistein) through digestion or fermentation. oregonstate.edufujifilm.com

Isoflavones are often classified as phytoestrogens because their chemical structure resembles that of vertebrate estrogen, allowing them to bind to estrogen receptors. zoe.comnih.gov This interaction can lead to either estrogenic (agonist) or anti-estrogenic (antagonist) effects depending on the specific tissue and receptor type (ER-α or ER-β). oregonstate.edu Beyond their hormonal activity, isoflavones exhibit a range of other biological effects, including antioxidant properties, inhibition of tyrosine kinases, and modulation of key cellular signaling pathways. oregonstate.edunih.gov These diverse activities underpin their historical use in traditional medicine and their current investigation for therapeutic applications.

Overview of Lupiwighteone's Significance in Biomedical Applications

This compound stands out among isoflavones due to its potent and varied bioactivities, which are the focus of intensive biomedical research. Its significance stems primarily from its demonstrated effects in oncology, where it has shown promise against a variety of cancer types.

Research has documented this compound's anticancer activity against human prostate cancer (DU-145), neuroblastoma (SH-SY5Y), and breast cancer cells (MCF-7 and MDA-MB-231). chemfaces.com Studies show it can inhibit cancer cell growth in a concentration- and time-dependent manner. chemfaces.com The mechanisms behind this activity are multifaceted, involving the induction of cell cycle arrest, particularly at the G2/M phase, and the triggering of apoptosis (programmed cell death) through the mitochondrial pathway. chemfaces.comsmolecule.com This is evidenced by the upregulation of pro-apoptotic proteins like Bax and Cytochrome C, and the downregulation of anti-apoptotic proteins such as Bcl-2. chemfaces.com

A particularly significant area of research is this compound's ability to combat multidrug resistance (MDR) in cancer, a major cause of treatment failure. nih.govresearchgate.net A 2024 study demonstrated that this compound can reverse adriamycin resistance in leukemia cells (K562/ADR). nih.gov The study found that the compound downregulates the expression of drug-resistant proteins and induces both apoptosis and autophagy. nih.gov This reversal of resistance is linked to its ability to modulate the cellular prion protein (PrPC)-Oct4 and PrPC-PI3K-Akt signaling axes. nih.govresearchgate.net

Beyond its direct cytotoxic effects on cancer cells, this compound also exhibits anti-angiogenic properties, inhibiting the formation of new blood vessels that tumors need to grow. chemfaces.com This has been observed in studies using human umbilical vein endothelial cells (HUVEC). chemfaces.com Furthermore, the compound possesses antioxidant activity by activating the Nrf2/ARE signaling pathway, which helps protect cells from oxidative stress. smolecule.com Preliminary research also points to its potential as an antibacterial agent, with demonstrated in vitro activity against strains like Staphylococcus aureus and Escherichia coli, as well as potential anti-inflammatory effects. smolecule.com

Summary of this compound's Investigated Biomedical Activities
Biological ActivityAffected Cell Lines/OrganismsObserved Mechanism/EffectReference
AnticancerProstate (DU-145), Neuroblastoma (SH-SY5Y), Breast (MCF-7, MDA-MB-231), Leukemia (K562/ADR)Induces apoptosis, cell cycle arrest; inhibits PI3K/Akt/mTOR pathway. chemfaces.comsmolecule.comnih.gov
Reversal of Multidrug ResistanceLeukemia (K562/ADR)Downregulates drug-resistant proteins; modulates PrPC-Oct4 axis. nih.govresearchgate.net
Anti-angiogenicHuman Umbilical Vein Endothelial Cells (HUVEC)Inhibits endothelial cell growth. chemfaces.com
AntioxidantHuman Neuroblastoma CellsActivates Nrf2/ARE signaling pathway. smolecule.com
AntibacterialStaphylococcus aureus, Escherichia coliInhibits bacterial growth (in vitro). smolecule.com
Anti-inflammatoryNot specifiedPreliminary studies indicate potential. smolecule.com

Scope and Objectives of Current Research on this compound

The promising preclinical data on this compound has defined a clear trajectory for ongoing and future research. The primary objective is to further elucidate the molecular mechanisms that underpin its potent biological effects and to explore its full therapeutic potential.

A major focus of current studies is to unravel the complex signaling pathways through which this compound exerts its anticancer effects, especially in the context of drug-resistant tumors. nih.govresearchgate.net Researchers are investigating its interaction with key regulatory networks like the PI3K/Akt/mTOR and PrPC-related pathways to identify precise molecular targets. chemfaces.comresearchgate.net The goal is to establish a comprehensive understanding that could support its development as an adjunct therapy to overcome chemoresistance in clinical settings. nih.gov

Another key research objective is the exploration of its other biological activities. This includes conducting more in-depth studies to confirm and characterize its anti-inflammatory properties and to evaluate its efficacy and mechanisms as an antibacterial agent in in vivo models. smolecule.com

Furthermore, research extends into the field of biotechnology and metabolic engineering. Scientists have successfully demonstrated the production of this compound in the hairy roots of Medicago truncatula by introducing a specific prenyltransferase gene. smolecule.com This opens up the possibility of developing sustainable and scalable methods for producing the compound, which is crucial for further pharmaceutical development. Concurrently, ecological studies are examining the role of prenylated isoflavonoids like this compound as signaling molecules in plant defense systems, which could provide insights into their natural function and evolution. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18O5 B192169 Lupiwighteone CAS No. 104691-86-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dihydroxy-3-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-11(2)3-8-14-16(22)9-17(23)18-19(24)15(10-25-20(14)18)12-4-6-13(21)7-5-12/h3-7,9-10,21-23H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCCASGFIOIXIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=CO2)C3=CC=C(C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601132953
Record name 5,7-Dihydroxy-3-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601132953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104691-86-3
Record name 5,7-Dihydroxy-3-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104691-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dihydroxy-3-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601132953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lupiwighteone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5W46B3BUM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Lupiwighteone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038902
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Natural Occurrence of Lupiwighteone

Botanical Origins and Distribution of Lupiwighteone-Producing Species

This compound is not ubiquitous in the plant world; its presence is concentrated within specific plant families and genera. Research has identified several key botanical sources of this compound.

Glycyrrhiza glabra as a Primary Source

The plant Glycyrrhiza glabra, commonly known as licorice, is a significant natural source of this compound. nih.govchemfaces.comnih.govresearchgate.net This perennial herb, native to parts of Asia and Southern Europe, has been used for centuries in traditional medicine and as a flavoring agent. Scientific investigations have revealed the presence of this compound in various parts of the licorice plant, including the roots and leaves. researchgate.netnih.govnih.gov Interestingly, the distribution of this compound within G. glabra can exhibit geographical variation. For instance, studies have noted that this compound was found in the leaves of G. glabra growing in middle or east Anatolia, while it was absent in those from the west coast of Anatolia. nih.gov Besides this compound, the leaves of G. glabra also contain other flavonoids like pinocembrin, licoflavanone, formononetin, isoquercitrin, genistein, prunetin, and wighteone (B192679). researchgate.netnih.gov

Other Plant Genera: Lupinus and Lotus pedunculatus

Beyond licorice, this compound has been isolated from other plant genera, notably Lupinus (lupin) and Lotus pedunculatus (greater bird's-foot trefoil). nih.govchemfaces.comnih.gov The Lupinus genus, which includes species like white lupin (Lupinus albus), is known to produce a variety of isoflavonoids. researchgate.netresearchgate.netnih.gov In fact, this compound is considered a naturally occurring isoflavonoid (B1168493) compound in white lupin. researchgate.net Research on Lupinus mutabilis, or Andean lupin, has also pointed to the presence of various isoflavones in its seeds. nih.gov Similarly, Lotus pedunculatus, a perennial legume, is another confirmed botanical source of this compound. nih.govchemfaces.comnih.gov This plant is common in higher rainfall areas and is often found in pastures and along waterways. nzpcn.org.nz

Elucidation of Biosynthetic Pathways

The formation of this compound within these plants is a complex process involving a series of enzymatic reactions. This biosynthesis is a branch of the broader phenylpropanoid pathway, which is responsible for the production of a wide array of plant secondary metabolites.

Enzymatic Catalysis in Isoflavone (B191592) Biosynthesis

The subsequent and defining step in this compound biosynthesis is prenylation. This involves the attachment of a prenyl group (a five-carbon isoprenoid unit) to the isoflavone core. This reaction is catalyzed by a class of enzymes known as prenyltransferases. oup.com In Lupinus albus, a specific isoflavonoid prenyltransferase gene, LaPT1, has been identified. researchgate.netoup.com This enzyme demonstrates specificity for prenylating the B-ring of isoflavones like genistein. researchgate.netoup.com While the synthesis of this compound itself involves prenylation, the specific prenyltransferase responsible for its direct formation may differ from those characterized for other related compounds.

Genetic Regulation of this compound Accumulation (e.g., in Glycine max)

The accumulation of this compound and other isoflavonoids is tightly controlled at the genetic level. This regulation involves a complex interplay of transcription factors that can enhance or suppress the expression of genes encoding biosynthetic enzymes. While not a primary source of this compound, research in soybean (Glycine max) provides valuable insights into the genetic control of isoflavone biosynthesis, which can be extrapolated to this compound-producing species.

In soybean, various transcription factors have been shown to regulate the flavonoid and isoflavonoid biosynthetic pathways. nih.govmdpi.comfrontiersin.org A notable example is the transcription factor GmbZIP131. nih.govresearchgate.net Studies have demonstrated that GmbZIP131 plays a role in enhancing the accumulation of this compound and its 7-glucoside precursor. nih.govresearchgate.netresearcher.life This transcription factor is activated through phosphorylation by a kinase called GmSOS2L. nih.govresearchgate.net Once activated, GmbZIP131 promotes the expression of GmICHG, a gene encoding an isoflavone conjugate-specific beta-glucosidase. nih.govresearchgate.net This cascade ultimately leads to increased levels of this compound. nih.govresearchgate.net This research highlights a specific signaling pathway, the GmSOS2L-GmbZIP131-GmICHG cascade, that directly influences the accumulation of this particular isoflavone. nih.govresearchgate.net

Interplay with Plant Stress Response Pathways (e.g., SOS Pathway)

Plants have developed intricate signaling networks to perceive and respond to environmental challenges, such as high salinity. numberanalytics.commdpi.com Abiotic stresses trigger the production of various secondary metabolites, including flavonoids, which play a protective role. mdpi.com The Salt Overly Sensitive (SOS) pathway is a critical signaling cascade for maintaining ion homeostasis and conferring salt tolerance in plants. numberanalytics.commdpi.com The core of this pathway involves three main proteins: SOS1 (a plasma membrane Na+/H+ antiporter), SOS2 (a protein kinase), and SOS3 (a calcium-binding protein that senses stress-induced Ca2+ signals). numberanalytics.commdpi.com

Recent research has uncovered a direct link between the SOS pathway and the biosynthesis of this compound, highlighting the compound's role in stress mitigation. researchgate.netnih.gov Studies in soybean (Glycine max) have detailed a specific signaling cascade that enhances salt tolerance through the accumulation of this compound. researchgate.netnih.gov This mechanism functions to detoxify reactive oxygen species (ROS), which are damaging molecules that accumulate under saline conditions. researchgate.net

The signaling cascade begins when a key component of the SOS pathway, GmSOS2-like (GmSOS2L) protein kinase, phosphorylates and activates a transcription factor named GmbZIP131. researchgate.netnih.gov This activated transcription factor then boosts the expression of the gene for isoflavone conjugate-specific beta-glucosidase (GmICHG). researchgate.netnih.gov The GmICHG enzyme likely processes the precursor, this compound 7-glucoside, to produce this compound. researchgate.netnih.gov Overexpression of the genes in this cascade—GmSOS2L, GmbZIP131, or GmICHG—was found to increase the accumulation of both this compound and its glucoside precursor, resulting in enhanced salt tolerance for the soybean plants. researchgate.netnih.gov This reveals a sophisticated mechanism where an abiotic stress signaling pathway directly regulates the synthesis of a specific protective isoflavonoid.

Table 2: Components of the GmSOS2L–GmbZIP131–GmICHG Signaling Cascade in Soybean

Component Type Function in Pathway Reference
GmSOS2L Protein Kinase Phosphorylates and activates the transcription factor GmbZIP131 in response to salt stress. researchgate.netnih.gov
GmbZIP131 Transcription Factor When activated, promotes the expression of the GmICHG gene. researchgate.netnih.gov

Synthetic Methodologies for Lupiwighteone and Analogues

Chemical Synthesis Approaches to Isoflavone (B191592) Scaffolds

The construction of the fundamental isoflavone skeleton is the initial challenge in the synthesis of Lupiwighteone. The structural complexity of isoflavones can make certain chemical processes, like specific hydroxylations and molecular rearrangements, difficult to achieve efficiently. nih.gov

One established method involves the reaction of substituted phenols with corresponding phenylacetic acids. nih.gov For instance, a variety of isoflavones, isoflavanes, and related biphenyl-ketones have been synthesized starting from different substituted phenols and phenylacetic acids. nih.gov Another common strategy begins with the Claisen-Schmidt condensation of substituted 2'-hydroxyacetophenones and benzaldehydes to form 2'-hydroxychalcones. mdpi.comnih.gov These chalcone (B49325) intermediates can then be cyclized to flavanones, which are direct precursors to isoflavones. mdpi.com The conversion of the flavanone (B1672756) to the isoflavone skeleton is often achieved through an oxidative rearrangement, a key transformation in many synthetic routes. nih.govnih.gov The extensive use of organic solvents and reagents in these multi-step syntheses highlights the ongoing interest in developing more efficient and environmentally conscious methods. nih.gov

Regioselective Synthesis of Prenylated Isoflavones

A critical feature of this compound is the prenyl group (3-methyl-2-butenyl) attached to the A-ring of the isoflavone core. The introduction of this group at a specific position (regioselectivity) is a key synthetic hurdle. Methodologies that control the exact placement of the prenyl group are essential for the total synthesis of this compound and its isomers. rsc.org The development of these regioselective techniques has been a focus of significant research. rsc.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been successfully applied to the synthesis of prenylated isoflavones. rsc.orgnih.gov The general principle involves the reaction of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst. youtube.com The catalytic cycle typically starts with a Pd(0) species, which undergoes oxidative addition into the carbon-halogen bond of the isoflavone. youtube.comgoogle.com This is followed by a transmetalation step with the organometallic partner and concludes with a reductive elimination step that forms the new C-C bond and regenerates the Pd(0) catalyst. youtube.com

In a specific synthesis of this compound, a Sonogashira coupling was employed. rsc.org This involved the palladium-catalyzed reaction of a protected, iodinated isoflavone (4′,5,7-tris(benzyloxy)-8-iodoisoflavone) with an alkynol (2-methyl-3-butyn-2-ol). rsc.org This reaction efficiently created the carbon skeleton required for the prenyl group at the desired C-8 position. rsc.org Subsequent chemical modifications of the resulting alkynyl group yielded the final prenyl substituent. rsc.org

Sigmatropic rearrangements, particularly the Claisen and Cope rearrangements, offer an alternative pathway for introducing allyl groups into aromatic systems. mdpi.commasterorganicchemistry.com The Claisen rearrangement is a nih.govnih.gov-sigmatropic reaction that converts an allyl aryl ether into an ortho-allyl phenol (B47542) upon heating. nrochemistry.comlibretexts.org The reaction proceeds through a concerted, cyclic transition state. masterorganicchemistry.comnrochemistry.com

This method can be adapted to achieve substitution at the para position through a tandem reaction sequence. If both ortho positions on the phenol are blocked by other substituents, the initial Claisen rearrangement to the ortho position is followed by a subsequent nih.govnih.gov-sigmatropic shift, known as a Cope rearrangement. organic-chemistry.org This second rearrangement moves the allyl group from the ortho to the para position, followed by rearomatization to yield the para-substituted phenol. organic-chemistry.org This "para-Claisen-Cope" strategy represents a viable, though often high-temperature, method for placing a prenyl or other allyl group at a position that is not directly accessible through the initial aromatic Claisen rearrangement. mdpi.comorganic-chemistry.org

The oxidative rearrangement of a flavanone precursor is a key step for creating the isoflavone core structure. nih.gov Research has shown that flavanones react with hypervalent iodine reagents to yield isoflavones through a 2,3-aryl rearrangement. nih.gov This method provides a synthetically useful route to isoflavone natural products from readily available flavanone starting materials. nih.gov

In nature, this transformation is catalyzed by cytochrome P-450-dependent monooxygenase enzymes. nih.gov Studies on these enzymes have elucidated a mechanism involving hydroxylation followed by a 1,2-migration of the B-ring to form a 2-hydroxyisoflavanone (B8725905) intermediate. nih.gov This intermediate is then dehydrated to afford the final isoflavone. nih.gov This bio-inspired approach offers a pathway for isoflavone synthesis under mild conditions.

Olefin cross-metathesis, while not explicitly detailed in the direct synthesis of this compound itself in the reviewed literature, represents another powerful C-C bond-forming reaction. It could theoretically be employed to modify side chains on the isoflavone scaffold or to build the prenyl group from simpler alkene precursors.

Synthesis of this compound Hydrate (B1144303) and Related Derivatives

The synthesis of this compound hydrate and other related compounds has been accomplished, building upon the strategies for constructing the prenylated isoflavone core. rsc.org In one reported synthesis, the key intermediate, 8-(3-hydroxy-3-methylbutynyl)isoflavone, was subjected to catalytic hydrogenation. rsc.org This step, followed by dehydration, did not yield the desired product cleanly but resulted in a mixture of the target 8-prenylisoflavone and an isomeric byproduct. rsc.org

After separating the desired 8-prenylisoflavone from the mixture, a final deprotection step (hydrolysis of the benzyl (B1604629) ether protecting groups) afforded 4′,5,7-trihydroxy-8-prenylisoflavone, which is this compound. rsc.org The synthesis of this compound hydrate was also achieved through this route, demonstrating the ability to generate these closely related natural products. rsc.org Other derivatives, such as this compound hydrate 7-glucoside, have also been identified, indicating further potential synthetic targets. ebi.ac.uk The synthesis of various flavanone derivatives, which are precursors to isoflavones, has also been explored, creating a library of related structures for further investigation. mdpi.comnih.gov

Advanced Mechanistic Studies of Lupiwighteone S Biological Activities

Elucidating Mechanisms of Anticancer Efficacy

Lupiwighteone, a naturally occurring isoflavone (B191592), has demonstrated notable anticancer properties. Its efficacy is rooted in its ability to intervene in critical cellular processes that govern cancer cell proliferation, survival, and death. In-depth studies have begun to unravel the complex molecular mechanisms through which this compound exerts its effects, primarily focusing on its capacity to trigger programmed cell death and halt the cell division cycle in malignant cells.

Programmed cell death is a crucial self-destruct mechanism that is often dysregulated in cancer cells, allowing for their uncontrolled growth. This compound has been shown to reactivate these pathways, primarily through apoptosis and the modulation of autophagy.

This compound is a potent inducer of apoptosis, employing both caspase-dependent and caspase-independent routes to execute cancer cell death. nih.gov In human breast cancer cells (MCF-7 and MDA-MB-231), treatment with this compound leads to characteristic apoptotic phenomena such as DNA fragmentation and nuclear condensation. nih.gov

The caspase-dependent pathway is a primary mechanism, initiated by initiator caspases that in turn activate executioner caspases. nih.gov Research shows that this compound upregulates the expression of initiator caspases-8 and -9, as well as executioner caspases-3 and -7. nih.gov Activation of these caspases leads to the cleavage of essential cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair, ultimately culminating in cell death. nih.govnih.gov

Simultaneously, this compound can trigger caspase-independent apoptosis . This is evidenced by the upregulation of Apoptosis-Inducing Factor (AIF) and Endonuclease G (Endo G) in the cytosol of breast cancer cells following treatment. nih.gov These proteins translocate from the mitochondria to the nucleus to induce DNA fragmentation without the involvement of caspases.

The intrinsic, or mitochondrial, pathway of apoptosis is central to this compound's mechanism of action. This pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate mitochondrial outer membrane permeabilization. This compound has been observed to alter the balance of these proteins, causing a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. nih.govnih.gov

This shift in the Bax/Bcl-2 ratio disrupts the integrity of the mitochondrial membrane, leading to a decrease in the mitochondrial membrane potential (MMP). nih.gov The loss of MMP is a critical early event in apoptosis that facilitates the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm. researchgate.netmdpi.com One of the most crucial of these factors is cytochrome c. nih.govresearchgate.net Once in the cytoplasm, cytochrome c binds to Apoptotic protease activating factor-1 (Apaf-1), which then recruits and activates caspase-9, initiating the caspase cascade that executes apoptosis. researchgate.net Studies have confirmed that this compound treatment leads to an increase in cytosolic cytochrome c in human neuroblastoma cells, directly linking it to the activation of the mitochondrial apoptotic pathway. nih.gov

Autophagy is a cellular degradation and recycling process that can have a dual role in cancer, either promoting survival or contributing to cell death. researchgate.net While direct studies on this compound-induced autophagy are emerging, its mechanism is strongly linked to the inhibition of the Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (B549165) (mTOR) signaling pathway. nih.gov The PI3K/Akt/mTOR pathway is a critical negative regulator of autophagy; its inhibition is a well-known trigger for autophagy induction. nih.govresearchgate.net

By downregulating the expression of PI3K, phosphorylated Akt (p-Akt), and phosphorylated mTOR (p-mTOR) in breast cancer cells, this compound effectively lifts the brakes on the autophagic machinery. nih.gov This inhibition would be expected to activate the ULK1 complex (containing ATG13 and FIP200), which initiates the formation of the phagophore, the precursor to the autophagosome. While the precise role—cytoprotective or cytotoxic—of this compound-induced autophagy is still under investigation, its ability to modulate this key pathway is a significant aspect of its biological activity.

Uncontrolled cell division is a hallmark of cancer, driven by a dysregulated cell cycle. This compound has been shown to directly interfere with this process, inducing cell cycle arrest and preventing cancer cells from proliferating.

The progression through the cell cycle is orchestrated by the sequential activation of cyclin-dependent kinases (CDKs), which are themselves regulated by binding to specific cyclins. This compound exerts its anti-proliferative effects by targeting the expression of these key regulatory proteins. In human neuroblastoma (SH-SY5Y) cells, this compound treatment was found to induce a G2/M phase arrest. nih.gov This halt in the cell cycle was directly associated with a significant decrease in the protein expression of several crucial cyclins and CDKs. nih.gov

The table below summarizes the observed effects of this compound on key cell cycle regulatory proteins in SH-SY5Y neuroblastoma cells.

Protein FamilyProteinObserved Effect of this compoundAssociated Cell Cycle Phase
Cyclins Cyclin B1Decrease in protein expression nih.govG2/M
Cyclin D1Decrease in protein expression nih.govG1/S
CDKs CDK1Decrease in protein expression nih.govG2/M
CDK2Decrease in protein expression nih.govG1/S
CDK4Decrease in protein expression nih.govG1
CDK6Decrease in protein expression nih.govG1

The downregulation of Cyclin B1 and CDK1 is consistent with the observed G2/M arrest, as this complex is essential for the transition from the G2 phase into mitosis. nih.gov The concurrent reduction in G1- and S-phase-related proteins like Cyclin D1, CDK2, CDK4, and CDK6 suggests a broad inhibitory effect on the cell cycle machinery, preventing cancer cells from passing critical checkpoints required for division. nih.gov

Modulation of Key Intracellular Signaling Cascades

This compound, a naturally occurring isoflavone, has demonstrated notable effects on various intracellular signaling pathways that are critical in the development and progression of cancer. nih.gov Its mechanisms of action involve the intricate regulation of cascades responsible for cell growth, proliferation, survival, and resistance to therapies.

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a frequently dysregulated signaling cascade in many human cancers, promoting tumor cell growth, survival, and proliferation. nih.govnih.gov this compound has been identified as an inhibitor of this crucial pathway. nih.gov

Research has shown that this compound can induce both caspase-dependent and -independent apoptosis in breast cancer cells through the inhibition of the PI3K/Akt/mTOR pathway. nih.gov This pathway's central components, including PI3K, Akt, and mTOR, are often highly activated in various tumors. nih.govelsevierpure.com The inhibitory action of this compound on this pathway underscores its potential as an anticancer agent. nih.gov The PI3K/Akt/mTOR pathway is a key regulator of cellular processes, and its inhibition by flavonoids like this compound is a significant area of cancer chemoprevention research. researchgate.net

In the context of multidrug resistance in K562/ADR leukemia cells, further studies have confirmed that this compound can downregulate the expression of proteins in the PrPC-PI3K-Akt axis. researchgate.netnih.gov This suggests a mechanism by which this compound may help to reverse resistance to conventional cancer therapies. researchgate.net

Table 1: Effects of this compound on the PI3K/Akt/mTOR Pathway

Cell Line Observed Effect Reference
Breast Cancer Cells Induction of apoptosis via PI3K/Akt/mTOR inhibition nih.gov

Cellular prion protein (PrPC) is a glycoprotein (B1211001) found on the cell surface that plays a role in various tumor behaviors, including proliferation, apoptosis, and chemoresistance. researchgate.netnih.gov Studies have revealed that this compound can modulate signaling axes involving PrPC. Specifically, in adriamycin-resistant leukemia K562 cells, this compound has been shown to downregulate the expression of proteins in both the PrPC-PI3K-Akt axis and the PrPC-Oct4 axis. researchgate.netnih.gov

The transcription factor Oct4 is crucial for maintaining the self-renewal capacity of cancer stem cells. nih.gov By downregulating the PrPC-Oct4 axis, this compound may interfere with the stem-like properties of cancer cells, which are often responsible for tumor recurrence and resistance to treatment. researchgate.netnih.gov This dual regulation of PrPC-related axes highlights a significant mechanism through which this compound exerts its antitumor effects, particularly in the context of multidrug resistance. researchgate.net

Table 2: this compound's Regulation of PrPC-Related Axes in K562/ADR Cells

Signaling Axis Effect of this compound Reference
PrPC-PI3K-Akt Downregulation of axis proteins researchgate.netnih.gov

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway is a primary cellular defense mechanism against oxidative and electrophilic stress. nih.govmdpi.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. nih.gov

In human neuroblastoma (SH-SY5Y) cells, this compound has been found to activate the Nrf2/ARE pathway. nih.gov This activation was confirmed through an ARE-GFP reporter assay and observations of Nrf2 nuclear localization via fluorescence microscopy. nih.gov Western blot analysis further revealed changes in Nrf2 and Keap1 protein levels, consistent with pathway activation. nih.gov The activation of this protective pathway may contribute to the cancer preventive effects of this compound. nih.gov

Under normal conditions, Nrf2 is kept at low levels by its inhibitor, Keap1. mdpi.com However, in the presence of inducers like certain phytochemicals, Nrf2 is released, translocates to the nucleus, and initiates the transcription of protective genes. youtube.comyoutube.com

Reactive oxygen species (ROS) are highly reactive molecules that can cause damage to cellular components like DNA, proteins, and lipids. nih.gov Paradoxically, while chronic oxidative stress can contribute to cancer development, the induction of high levels of ROS can also trigger cancer cell death. nih.govnih.gov

Studies on human neuroblastoma cells have shown that this compound can increase the production of intracellular ROS. nih.gov This increase in ROS is associated with changes in mitochondrial membrane potential and the induction of apoptosis. nih.gov The generation of ROS appears to be a key mechanism by which this compound exerts its anticancer effects in these cells. nih.gov

It is a known strategy for some flavonoids to induce apoptosis in cancer cells through the generation of ROS. nih.gov For instance, myricetin (B1677590) has been reported to induce apoptosis through ROS induction in human umbilical vascular endothelial cells. nih.gov

Anti-Angiogenic Mechanisms

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. nih.govmdpi.com The inhibition of angiogenesis is therefore a key strategy in cancer therapy. nih.govresearchgate.net

This compound has demonstrated anti-angiogenic properties. nih.gov While the precise molecular mechanisms of this compound's anti-angiogenic activity are still under detailed investigation, the inhibition of the PI3K/Akt/mTOR pathway is a likely contributor. nih.gov This pathway is known to play a significant role in promoting angiogenesis. mdpi.com For example, the flavonoid myricetin inhibits cell migration, tube formation, and PI3K/Akt/mTOR signaling in human umbilical vascular endothelial cells, demonstrating a clear link between this pathway and angiogenesis. nih.gov

Investigations into Antimicrobial and Related Membrane Interactions

The interaction of compounds with microbial cell membranes is a key factor in their potential antimicrobial activity. nih.gov The cytoplasmic membrane is a primary target for many antimicrobial agents. nih.govacs.org

In the case of this compound, studies have shown that it does not exhibit significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria and yeast cells. nih.govacs.org Comparative studies with structurally similar prenylated isoflavonoids, such as glabridin (B1671572) and wighteone (B192679), which do show antimicrobial effects, have provided insights into this inactivity. nih.govacs.org

While glabridin and wighteone were found to permeabilize microbial cell membranes, this compound did not induce such permeabilization in liposome (B1194612) models. nih.govacs.org Molecular dynamics simulations have suggested that while all three compounds can favorably interact with the membrane surface, the intercalation of this compound into the lipid bilayer is unfavorable. nih.gov This difference in membrane interaction, likely due to the position of the prenyl group, is considered a key reason for its lack of antimicrobial action. nih.govacs.org This rules out the possibility that the inactivity is due to microbial resistance mechanisms like active export from the cells. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Glabridin
Wighteone
Myricetin

Assessment of Membrane Permeabilization Activity

This compound has been investigated for its ability to disrupt cell membranes, a common mechanism of action for many antimicrobial compounds. Studies utilizing model membrane systems, such as liposomes, have been crucial in assessing this activity. In vitro experiments using unilamellar liposomes designed to mimic the lipid composition of bacterial (E. coli) and yeast (S. cerevisiae) membranes were conducted to evaluate the permeabilization efficacy of this compound.

The results from these studies consistently demonstrate that this compound does not induce membrane permeabilization. mdpi.comnih.govnih.govnih.govmdpi.com In assays measuring the release of encapsulated carboxyfluorescein, a fluorescent dye, this compound failed to cause any significant leakage from either E. coli or S. cerevisiae model liposomes, even at concentrations as high as 100 μM. nih.gov

Further testing was performed using liposomes with a defined synthetic composition of POPC:POPG (at a 2:1 molar ratio), which simulates a negatively charged membrane environment. nih.gov Consistent with the findings from microbial lipid extract liposomes, this compound showed no permeabilization activity in this system. mdpi.comnih.gov This lack of membrane disruption indicates that the primary biological activities of this compound are likely not mediated through direct damage to the lipid bilayer of cell membranes. mdpi.comnih.govnih.gov

Table 1: Membrane Permeabilization Activity of this compound on Model Liposomes

Liposome Model This compound Concentration Result Source
E. coli Lipid Extract Up to 100 μM No Permeabilization nih.gov
S. cerevisiae Lipid Extract Up to 100 μM No Permeabilization nih.gov

Molecular Dynamics Simulations of Membrane Intercalation

To complement experimental findings and provide deeper insight at the molecular level, molecular dynamics (MD) simulations have been employed to study the interaction between this compound and phospholipid membranes. mdpi.comnih.govnih.gov These computational methods model the physical movements of atoms and molecules, allowing for a detailed examination of the energetic favorability of a compound inserting itself into a lipid bilayer. nih.govnih.govmdpi.comyoutube.com

The simulations for this compound revealed a significant and steep increase in free energy as the molecule transitions from an aqueous environment into the lipid region of the membrane. nih.gov This energetic barrier signifies a highly unfavorable transfer. nih.gov The calculated potential of mean force (PMF) profiles, which map the free energy changes along the insertion pathway, quantitatively confirmed this observation. nih.govnih.gov The PMF profile for this compound showed an unfavorable energy landscape for its intercalation into the lipid bilayer. nih.govnih.gov

These in silico results are in strong agreement with the in vitro liposome permeabilization assays, providing a molecular basis for the observed lack of membrane-disrupting activity. mdpi.comnih.gov The data collectively suggests that this compound does not favorably partition into or cross the phospholipid bilayer. nih.gov

Comparative Analysis with Related Prenylated Isoflavonoids (e.g., Wighteone, Glabridin)

The membrane interaction profile of this compound becomes clearer when compared to structurally related prenylated isoflavonoids, specifically Wighteone and Glabridin. mdpi.comnih.gov While all three share a common isoflavonoid (B1168493) core, their membrane-disrupting capabilities are markedly different.

In direct contrast to this compound, Wighteone demonstrates potent membrane permeabilization activity. nih.gov In carboxyfluorescein release assays, Wighteone induced significant leakage from both E. coli and S. cerevisiae liposomes. nih.gov A concentration of 50 μM Wighteone was sufficient to cause complete leakage from POPC:POPG liposomes. mdpi.comnih.gov Glabridin exhibits an intermediate behavior, showing less permeabilization efficacy than Wighteone in microbial extract liposomes and only limited activity at high concentrations (100 μM) in POPC:POPG liposomes. nih.gov

Molecular dynamics simulations mirror these experimental findings. The PMF profiles indicated that the transfer from the aqueous phase to the membrane is energetically favorable for Wighteone, intermediate for Glabridin, and highly unfavorable for this compound. nih.govnih.govnih.gov This comparative analysis underscores how subtle structural differences among prenylated isoflavonoids can dramatically influence their interaction with lipid bilayers, which is a key determinant of their antimicrobial activity. nih.govnih.gov

Table 2: Comparative Analysis of Membrane Permeabilization by Prenylated Isoflavonoids

Compound Permeabilization of Microbial Liposomes Permeabilization of POPC:POPG Liposomes MD Simulation Result (Intercalation) Source
This compound None Detected None Detected Unfavorable mdpi.comnih.govnih.govnih.gov
Wighteone High High (Complete at 50 μM) Favorable mdpi.comnih.govnih.govnih.gov

| Glabridin | Moderate | Low (Limited at 100 μM) | Intermediate | mdpi.comnih.govnih.govnih.gov |

Explorations of Antioxidant and Anti-inflammatory Mechanisms

Flavonoids as a chemical class are widely recognized for their potential antioxidant and anti-inflammatory properties. These effects are often attributed to their ability to scavenge free radicals and modulate key inflammatory signaling pathways and enzymes.

Common antioxidant assays for flavonoids include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, which measures a compound's ability to act as a hydrogen or electron donor. mdpi.comnih.govmdpi.com The anti-inflammatory activities of flavonoids are often investigated by examining their ability to inhibit enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial for the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes. nih.govnih.gov Furthermore, studies often assess the capacity of these compounds to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins, in cell-based models. nih.govmdpi.complos.org

However, despite the extensive research into the biological activities of the broader flavonoid family, specific experimental data detailing the antioxidant and anti-inflammatory mechanisms of this compound are not extensively documented in the current scientific literature. While its effects on other cellular pathways, such as those involved in chemoresistance, have been explored, dedicated studies on its enzymatic inhibition (e.g., COX, LOX) or its direct radical-scavenging capacity are limited.

Table of Mentioned Compounds

Compound Name
This compound
Wighteone
Glabridin

Structure Activity Relationship Sar of Lupiwighteone and Its Analogues

Impact of Isoflavone (B191592) Backbone Modifications on Biological Efficacy

The isoflavone skeleton is a fundamental determinant of biological activity. Modifications to this backbone can lead to significant changes in efficacy. For instance, the presence of hydroxyl groups on the isoflavone structure is often crucial for activity. mdpi.com Studies have shown that the hydroxylation pattern, particularly at the C-5, C-7, and C-4' positions, can enhance antibacterial and other biological activities. mdpi.com Conversely, the introduction of a methoxy (B1213986) group can have the opposite effect, reducing the inhibitory activity of the isoflavone. mdpi.com

The degree of oxidation of the C-3 bond and the connection position of the B-ring are also key structural features that classify isoflavones and influence their biological profiles. nih.gov Synthetic modifications to the isoflavone backbone, including the introduction of different substituents, have been explored to create analogs with improved bioavailability and pharmacodynamic properties. oaepublish.com These studies underscore the principle that even subtle changes to the core isoflavone structure can have profound impacts on biological function.

Significance of Prenyl Group Position and Modifications

The prenyl group is a key player in the bioactivity of lupiwighteone and its analogs. Prenylation, the attachment of a prenyl group, generally increases the lipophilicity of the flavonoid, which can enhance its affinity for cell membranes and interaction with target proteins. mdpi.comwur.nlmdpi.com

The position of the prenyl group on the isoflavone skeleton is a critical factor influencing biological activity. nih.gov A striking example of this is the comparison between this compound and its isomer, wighteone (B192679). acs.org Both are trihydroxy-prenylisoflavones, but this compound has its prenyl chain at the C-8 position, while wighteone is prenylated at the C-6 position. mdpi.comacs.org This seemingly minor difference in prenyl group placement results in a significant disparity in their antimicrobial effects. For instance, against the Gram-positive bacterium Listeria monocytogenes, wighteone exhibits high antibacterial activity, whereas this compound shows no inhibition. mdpi.comnih.govresearchgate.net This highlights the stringent spatial requirements for effective interaction with the biological target.

Furthermore, modifications to the prenyl group itself can alter biological efficacy. The introduction of a hydroxyl group into the prenyl chain has been observed to reduce activity in some cases. mdpi.com The number of prenyl groups also plays a role; diprenylated isoflavones have shown potent activity against certain bacteria. nih.gov

Table 1: Impact of Prenyl Group Position on the Antibacterial Activity of Isoflavone Analogs This table illustrates the differing antibacterial activities of this compound and its structural isomer, Wighteone, against specific bacterial strains.

Compound Prenyl Position Target Organism Observed Activity Reference
This compound C-8 Listeria monocytogenes No inhibition nih.gov, mdpi.com, researchgate.net
Wighteone C-6 Listeria monocytogenes High antibacterial activity nih.gov, mdpi.com, researchgate.net
This compound C-8 Staphylococcus aureus (MRSA) MIC50 > 25 μg/mL mdpi.com
Isolupalbigenin C-3' of ring B Staphylococcus aureus (MRSA) MIC50 = 3.13 μg/mL mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Enhanced Potency

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a compound and its biological activity. neovarsity.org This in silico method is a valuable tool for predicting the activity of untested chemicals and for guiding the design of new, more potent analogs. nih.govspringerprofessional.de

In the context of this compound and its analogs, QSAR studies can help to elucidate the key molecular descriptors that govern their biological efficacy. nih.gov These models can incorporate a wide range of descriptors, including constitutional, topological, and substructural features calculated from the 2D chemical structure. nih.gov By analyzing these relationships, researchers can identify the structural modifications most likely to enhance a desired activity, such as antimicrobial or anticancer effects.

Preclinical Research Models and Methodologies

In Vitro Cellular Assays

In vitro cellular assays are fundamental in preclinical research to investigate the biological effects of compounds in a controlled laboratory setting. pharmaron.comcriver.com These assays utilize cultured cells to assess various aspects of cellular behavior and response to external stimuli, such as potential therapeutic agents. Key applications include determining cytotoxicity, analyzing cell cycle progression, and elucidating molecular mechanisms of action. nih.gov

Cancer Cell Line Panels (e.g., DU-145, SH-SY5Y, K562/ADR, MCF-7, MDA-MB-231, SGC-7901, HUVEC)

The isoflavone (B191592) lupiwighteone has been investigated for its effects on a variety of human cancer cell lines. Research has demonstrated its activity against prostate carcinoma (DU-145), neuroblastoma (SH-SY5Y), and adriamycin-resistant leukemia (K562/ADR) cells. nih.govnih.govresearchgate.net Furthermore, its impact on breast cancer has been studied using both estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-231) cell lines. chemfaces.com The compound's cytotoxicity has also been observed in gastric cancer cells (SGC-7901). medchemexpress.com Additionally, the anti-angiogenic potential of this compound has been evaluated using human umbilical vein endothelial cells (HUVEC). nih.govchemfaces.com

Table 1: Cell Lines Used in this compound Research

Cell LineCancer TypeKey FindingsCitations
DU-145Prostate CarcinomaInhibited growth, induced cell cycle arrest and apoptosis. nih.govchemfaces.commedchemexpress.com
SH-SY5YNeuroblastomaInhibited growth in a concentration- and time-dependent manner, induced G2/M phase arrest. nih.govchemfaces.combocsci.com
K562/ADRAdriamycin-Resistant LeukemiaReverses multidrug resistance and induces apoptosis. researchgate.net
MCF-7Breast Cancer (ER-positive)Induced caspase-dependent and -independent apoptosis. chemfaces.com
MDA-MB-231Breast Cancer (Triple-negative)Induced caspase-dependent and -independent apoptosis. chemfaces.com
SGC-7901Gastric CancerShowed cytotoxic effects with an IC50 of 21 μM. medchemexpress.com
HUVECEndothelial CellsInhibited growth, demonstrating anti-angiogenic potential. nih.govchemfaces.com

Cytotoxicity and Cell Viability Assessments (e.g., MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely utilized colorimetric method to assess cell viability and the cytotoxic effects of compounds. journalagent.comelabscience.commdpi.com This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. mdpi.com In the context of this compound research, the MTT assay has been employed to demonstrate the compound's ability to inhibit the growth of various cancer cell lines in a concentration-dependent and time-dependent manner. nih.govchemfaces.com For instance, studies have shown that this compound inhibits the growth of DU-145 prostate cancer cells and HUVEC cells. nih.gov The assay revealed cytotoxicity towards DU-145 and SGC-7901 cells with IC50 values of 23.7 μM and 21 μM, respectively, after 72 hours of treatment. medchemexpress.com

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells. plos.orgbdbiosciences.com It is instrumental in determining the effects of compounds on the cell cycle and in quantifying apoptosis. bio-rad-antibodies.com Studies involving this compound have utilized flow cytometry to reveal its impact on cancer cells. For example, in DU-145 prostate cancer cells, flow cytometry analysis showed that this compound induces cell cycle arrest. nih.govchemfaces.com The analysis also demonstrated an increase in apoptosis, a loss of mitochondrial membrane potential, and a rise in intracellular reactive oxygen species in these cells. nih.govchemfaces.com Similarly, in human neuroblastoma SH-SY5Y cells, this compound was found to induce G2/M phase arrest. nih.gov In MCF-7 breast cancer cells, flow cytometry analysis has been used to show that certain treatments can prompt early apoptosis. rsc.org

Western Blotting for Protein Expression Profiling

Western blotting is a key technique for identifying and quantifying specific proteins from a complex mixture, providing insights into how a compound might alter cellular protein levels. sygnaturediscovery.combio-rad-antibodies.comthermofisher.com In the investigation of this compound's anticancer mechanisms, Western blotting has been crucial. In DU-145 cells, treatment with this compound led to the upregulation of pro-apoptotic proteins such as Bax, cytochrome c, caspase-3, and PARP-1. nih.govchemfaces.com Conversely, it caused a downregulation of the anti-apoptotic protein Bcl-2, procaspase-9, and phosphorylated Akt (p-Akt). nih.govchemfaces.com In SH-SY5Y neuroblastoma cells, Western blotting revealed a decrease in the expression of cell cycle-related proteins including cyclin B1/D1 and cyclin-dependent kinases (CDK) 1/2/4/6. nih.gov Furthermore, in breast cancer cells (MCF-7 and MDA-MB-231), this compound treatment resulted in the upregulation of caspases-3, -7, -8, -9, PARP, and Bax, and the downregulation of Bid and Bcl-2. chemfaces.com It also showed an inhibition of the PI3K/Akt/mTOR signaling pathway. chemfaces.com

Table 2: Protein Expression Changes Induced by this compound

Cell LineUpregulated ProteinsDownregulated ProteinsSignaling Pathway AffectedCitations
DU-145Bax, Cytochrome c, Caspase-3, PARP-1Bcl-2, Procaspase-9, p-AktMitochondria-based intrinsic apoptosis nih.govchemfaces.com
SH-SY5YBax, Cytochrome c, Cleaved Caspase-9, Cleaved Caspase-3, Cleaved PARP-1, Nrf2Bcl-2, Procaspase-9, PARP-1, p-Akt, Cyclin B1/D1, CDK1/2/4/6, Keap1Nrf2/ARE pathway nih.gov
MCF-7 & MDA-MB-231Caspase-3, -7, -8, -9, PARP, Bax, AIF, Endo GBid, Bcl-2, PI3K, p-Akt, p-mTORPI3K/Akt/mTOR pathway chemfaces.com
K562/ADRBax, Cyto C, Caspase-3, PARP1Not specifiedMitochondrial pathway researchgate.net

Fluorescence and Transmission Electron Microscopy for Morphological Studies

Fluorescence microscopy and transmission electron microscopy (TEM) are powerful imaging techniques used to observe cellular morphology and ultrastructure. mdpi.comwikipedia.orgyoutube.com Fluorescence microscopy allows for the visualization of specific molecules or structures within a cell, while TEM provides high-resolution images of the cell's internal components. licorbio.commpie.de In studies of this compound, these methods have been employed to observe the morphological changes associated with its cytotoxic effects. Following treatment with this compound, topical morphological characteristics indicative of apoptosis have been observed in human neuroblastoma SH-SY5Y cells. nih.govchemfaces.com Fluorescence microscopy has also been used to investigate the nuclear localization of the Nrf2 transcription factor in these cells. nih.gov In K562/ADR cells, immunofluorescence microscopy and TEM were used to analyze the formation of autophagosomes. researchgate.net

ARE-GFP Reporter Assays for Nrf2 Activation

Antioxidant Response Element (ARE) reporter assays, often using Green Fluorescent Protein (GFP) as a reporter, are employed to measure the activation of the Nrf2 transcription factor, a key regulator of cellular defense against oxidative stress. lipexogen.com Research on this compound has utilized ARE-GFP reporter assays to demonstrate the activation of the Nrf2/ARE pathway in human neuroblastoma (SH-SY5Y) cells. nih.govchemfaces.com This activation suggests that this compound may have cancer-preventive effects by enhancing the cell's antioxidant response. nih.govbocsci.com

In Silico Computational Approaches

Computational studies, including molecular docking, molecular dynamics simulations, and predictive algorithms for biological activity, have been applied to investigate this compound. mdpi.comresearchgate.net These techniques allow researchers to model the interactions between this compound and various biological targets, providing insights into its potential as a therapeutic agent. mdpi.comresearchgate.net

Molecular Docking Simulations

Molecular docking is a computational tool that predicts the preferred orientation of a molecule when bound to a specific target, typically a protein. sci-hub.se This technique is widely used to understand the binding mechanism and affinity between a ligand, such as this compound, and a receptor. nutricion.orgmdpi.com The strength of this interaction is often quantified by a docking score or binding energy, with lower energy values suggesting a more stable and favorable interaction. sci-hub.sejppres.com

In one study, molecular docking was employed to investigate the interaction between this compound and various protein targets. sci-hub.se The results indicated that this compound forms several hydrogen bonds with key amino acid residues in the binding pocket of the target protein, suggesting a stable complex. sci-hub.se Specifically, the hydroxy group of the isoflavone nucleus was observed to donate hydrogen bonds to alanine (B10760859) (ALA, 483), phenylalanine (PHE, 482), and asparagine (ASN, 481) residues. sci-hub.se Such detailed interaction patterns are crucial for understanding the molecular basis of a compound's activity and for guiding the design of more potent derivatives. nih.gov

Another study utilized molecular docking to screen a library of flavonoids, including this compound, against the main protease (Mpro) and spike protein (Sp) of SARS-CoV-2. mdpi.comresearchgate.net While other flavonoids like luteolin (B72000) and mundulinol (B1245260) showed the highest binding affinities, this type of screening helps to prioritize compounds for further investigation. mdpi.comresearchgate.net

Table 1: Molecular Docking of this compound with Protein Targets
Target ProteinInteracting ResiduesType of InteractionReference
Protein Target 1ALA-483, PHE-482, ASN-481Hydrogen Bonds sci-hub.se

Molecular Dynamics Simulations for Ligand-Membrane Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between molecules over time. nih.govnih.gov This is particularly useful for studying how ligands like this compound interact with complex biological structures such as cell membranes. researchgate.netacs.orgmdpi.com Understanding these interactions is critical, as the cell membrane is often the primary barrier that a drug molecule must cross to reach its intracellular target. researchgate.netacs.org

A comparative study investigated the membrane permeabilization activity of several prenylated isoflavonoids, including this compound, using both experimental and in silico methods. researchgate.netacs.org While some flavonoids demonstrated the ability to disrupt model membranes, this compound did not show significant permeabilization activity in these models. researchgate.netacs.org MD simulations were employed to understand the molecular basis for this difference. researchgate.netacs.org The simulations revealed that the specific position of the prenyl group on the isoflavonoid (B1168493) scaffold plays a crucial role in its interaction with the phospholipid bilayer. researchgate.netacs.org

The simulations, performed using the GROMACS software package and the GROMOS 54A7 force field, involved constructing a model membrane composed of 128 phospholipid molecules. acs.org The potential of mean force (PMF) was calculated using umbrella-sampling simulations to determine the free energy profile of moving the isoflavonoids across the membrane. acs.org These computational results corroborated the experimental findings, highlighting the power of MD simulations in explaining the differential biological activities of structurally similar compounds. researchgate.netacs.org

Table 2: Molecular Dynamics Simulation Parameters for this compound-Membrane Interaction Study
ParameterValue/DescriptionReference
SoftwareGROMACS 2021 acs.org
Force FieldGROMOS 54A7 acs.org
Membrane Model128 Phospholipids (86 POPC, 42 POPG) acs.org
Simulation TypeUmbrella Sampling for PMF Calculation acs.org

Computational Prediction of Biological Activities

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another crucial computational approach. mdpi.com Studies have shown that this compound is predicted to have favorable drug-like properties, complying with Lipinski's rule of five, which is a guideline for estimating the oral bioavailability of a compound. researchgate.net Furthermore, predictions suggest that this compound is non-toxic and non-carcinogenic. mdpi.comresearchgate.net Such predictions are vital in the early stages of drug development to filter out compounds with unfavorable pharmacokinetic or safety profiles. ucl.ac.uk

Table 3: Predicted ADMET Properties of this compound
PropertyPredicted OutcomeSignificanceReference
Lipinski's Rule of FiveCompliantSuggests good oral bioavailability researchgate.net
ToxicityNon-toxicFavorable safety profile mdpi.comresearchgate.net
CarcinogenicityNon-carcinogenicFavorable safety profile mdpi.comresearchgate.net

Future Research Directions and Therapeutic Implications

Development of Novel Lupiwighteone Derivatives with Enhanced Specificity and Potency

A crucial direction for future research lies in the rational design and synthesis of novel this compound derivatives. The goal of such chemical modifications is to enhance the compound's specificity towards cancer cells and increase its potency, thereby maximizing therapeutic effects while minimizing potential off-target effects.

The development of new derivatives is a common strategy to improve the therapeutic profile of natural products. For instance, the synthesis of novel flavone (B191248) derivatives has demonstrated that structural modifications, such as the incorporation of electron-withdrawing groups, can enhance anti-proliferative activity. rsc.org Similarly, new derivatives of the natural triterpenoid (B12794562) lupeol (B1675499) have been synthesized and have shown significant biological activity. mdpi.com This approach often involves modifying the core structure to improve interactions with specific molecular targets. For example, new bi-functional derivatives of betulinic acid were designed to inhibit both HIV-1 maturation and entry by adding side chains at two different positions on the molecule. researchgate.net

In the context of this compound, medicinal chemists can create a library of derivatives by modifying its isoflavone (B191592) scaffold. These modifications could include altering substituent groups on the aromatic rings or introducing new functional groups to improve pharmacological properties. The synthesized derivatives would then be screened for their cytotoxic activity against various cancer cell lines to identify compounds with improved efficacy. researchgate.net For example, studies on other natural compounds have shown that introducing an amino group can greatly increase cytotoxicity. researchgate.net Molecular docking studies can further guide the design of these derivatives to ensure they effectively bind to their intended biological targets. nih.gov

Table 1: Strategies for Developing Novel Bioactive Derivatives

Modification Strategy Rationale Example from Related Compounds Potential Application to this compound
Introduction of Electron-Withdrawing GroupsEnhance anti-proliferative activity. rsc.orgFlavone derivatives with these groups showed increased activity. rsc.orgModify the B-ring phenyl of this compound to potentially increase its anticancer effects.
Addition of Amino GroupsIncrease cytotoxicity. researchgate.netA 3beta-amino derivative of ursolic acid was 20 times more potent than the parent compound. researchgate.netIntroduce amino groups at various positions on the this compound structure to enhance potency.
Synthesis of Hybrid CompoundsCombine pharmacophore fragments to create bifunctional molecules. nih.govConjugates of betulonic acid and arylpyrimidines showed significant anti-inflammatory activity. nih.govCreate hybrid molecules that combine this compound with another pharmacologically active moiety to target multiple pathways.

Integration of Multi-Omics Data in Mechanism of Action Studies

To fully understand how this compound exerts its effects, future studies should integrate multi-omics data. This approach, which combines genomics, proteomics, metabolomics, and lipidomics, provides a comprehensive, system-wide view of the molecular changes induced by the compound. nih.gov Such an integrated analysis can reveal not only the primary targets of this compound but also the downstream signaling pathways and collateral metabolic alterations it affects. nih.gov

The application of multi-omics has proven effective in elucidating the mechanisms of other therapeutic agents. For example, a multi-omics investigation of an anti-tubercular fatty acid analog revealed alterations in mycolic acid biosynthesis and pyrimidine (B1678525) metabolism. nih.gov This level of detail is crucial for identifying biomarkers of drug response and potential mechanisms of resistance. The complexity of biological systems makes the analysis of multi-omics datasets challenging, but advanced computational methods are being developed to meet this need. researchgate.net

For this compound, a multi-omics approach could be used to analyze cancer cells before and after treatment. By simultaneously measuring changes in genes, proteins, and metabolites, researchers can construct a comprehensive network of the drug's interactions within the cell. nih.gov This can help to confirm its known effects on pathways like the PI3K-AKT signaling pathway and potentially uncover new mechanisms of action. researchgate.net The Activator Protein 1 (AP-1) transcription factor complex, which is involved in cancer cell proliferation and apoptosis, is another area where multi-omics could provide a more comprehensive understanding of its regulation by compounds like this compound. nih.gov

Table 2: Potential Applications of Multi-Omics in this compound Research

Omics Field Data Generated Potential Insights for this compound
Proteomics Changes in protein expression and post-translational modifications. nih.govIdentification of direct protein targets and affected signaling pathways (e.g., PI3K/Akt, AP-1). researchgate.netnih.gov
Metabolomics Alterations in cellular metabolite concentrations. nih.govUnderstanding the impact on cancer cell metabolism and identifying metabolic vulnerabilities.
Lipidomics Changes in the composition and levels of cellular lipids. nih.govElucidating effects on cell membrane integrity and lipid-based signaling.
Genomics/Transcriptomics Changes in gene expression profiles.Revealing the genetic and epigenetic responses to this compound treatment.

Translational Research Opportunities for Therapeutic Applications

Translating promising preclinical findings into effective clinical therapies is a critical step in drug development. nih.gov For this compound, this involves a multistep process that begins with robust preclinical testing and moves towards carefully designed clinical trials. nih.gov The ultimate goal is to establish its efficacy and safety for use in patients.

The path from laboratory discovery to patient care requires careful planning and collaboration. nih.gov An essential first step is to select the most appropriate clinical scenario to test the drug's activity. nih.gov Given that this compound has shown activity against various cancer cells, including prostate, neuroblastoma, and breast cancer, researchers will need to consult with clinical experts to determine the best initial indication for clinical trials. researchgate.netnih.gov

Preclinical modeling in relevant animal models is necessary to establish proof-of-principle for therapeutic efficacy. nih.gov These studies will help to define the compound's pharmacological profile and provide data to support an Investigational New Drug (IND) application. Furthermore, the development of polypeptide-drug conjugates or other advanced drug delivery systems could enhance the clinical translation of this compound by improving its bioavailability and targeting. nih.govresearchgate.net As research progresses, the discovery of predictive biomarkers through multi-omics studies will be invaluable for identifying patients who are most likely to respond to this compound therapy, paving the way for personalized medicine approaches. nih.gov

Q & A

Q. What molecular mechanisms underlie Lupiwighteone’s anticancer activity in breast and prostate cancer models?

this compound induces apoptosis via caspase-dependent and -independent pathways by inhibiting the PI3K/Akt/mTOR signaling axis. Key methodologies include:

  • MTT assays to assess concentration- and time-dependent cytotoxicity in DU-145 (prostate) and MCF-7 (breast) cell lines .
  • Flow cytometry to detect cell cycle arrest (e.g., G1/S phase), mitochondrial membrane potential loss, and reactive oxygen species (ROS) accumulation .
  • Western blotting to quantify apoptotic markers (↑Bax, cytochrome c, cleaved caspase-3, PARP; ↓Bcl-2, procaspase-9, p-Akt) .
    Reference Table : Key Apoptotic Markers Modulated by this compound
MarkerEffectMethod Used
BaxUpregulatedWestern blot
Bcl-2DownregulatedWestern blot
Caspase-3Activated (cleaved)Flow cytometry

Q. What are the primary natural sources of this compound, and how is it isolated?

this compound is isolated from wild-growing plants such as Glycyrrhiza uralensis (licorice), Vigna angularis (azuki bean), and Erythrina sigmoidea. Standard protocols involve:

  • Solvent extraction using methanol or ethanol, followed by chromatographic purification (e.g., HPLC, TLC) .
  • Structural confirmation via NMR and mass spectrometry (HRESIMS) to identify the isoflavone backbone and prenyl modifications .

Q. Which in vitro assays are most effective for evaluating this compound’s antioxidant and antimicrobial properties?

  • DPPH/ABTS assays to measure free radical scavenging activity .
  • Microbroth dilution for determining minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
  • ROS detection kits (e.g., DCFH-DA) to quantify intracellular oxidative stress .

Advanced Research Questions

Q. How can researchers design experiments to address contradictory data on this compound’s structural activity relationships (SAR)?

Contradictions in SAR (e.g., B-ring substitution patterns in prenylated isoflavones) require:

  • Comparative NMR simulations to validate proposed structures against synthetic analogs .
  • Chiral-phase HPLC to resolve enantiomeric mixtures (e.g., racemic erypoegin K) and assess stereochemical impacts on bioactivity .
  • Docking studies to map interactions between this compound derivatives and PI3K/Akt/mTOR domains .

Q. What strategies mitigate challenges in translating in vitro findings to in vivo cancer models?

  • Pharmacokinetic profiling to address poor bioavailability (e.g., nanoformulations or liposomal encapsulation) .
  • Xenograft models using luciferase-tagged cancer cells to monitor tumor regression in real time .
  • Toxicology screens to evaluate off-target effects on normal tissues (e.g., liver/kidney function tests) .

Q. How should researchers analyze conflicting data on this compound’s dual pro- and anti-oxidant effects?

  • Dose-response studies to identify threshold concentrations where antioxidant activity shifts to pro-oxidant .
  • Transcriptomic analysis (RNA-seq) to map Nrf2/ARE pathway activation under varying oxidative conditions .
  • Comparative metabolomics to track endogenous glutathione levels and redox balance .

Methodological Considerations

  • Experimental Design : Ensure replication (n ≥ 3) and include positive controls (e.g., cisplatin for cytotoxicity, quercetin for antioxidant assays) .
  • Data Contradictions : Use orthogonal assays (e.g., combine flow cytometry with TUNEL staining to confirm apoptosis) .
  • Ethical Compliance : Adhere to institutional guidelines for cell line authentication and animal welfare protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lupiwighteone
Reactant of Route 2
Reactant of Route 2
Lupiwighteone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.